molecular formula C18H20N4O5 B2805083 N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide CAS No. 1171656-21-5

N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B2805083
CAS No.: 1171656-21-5
M. Wt: 372.381
InChI Key: HNSNDTNUJRERDH-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with a methyl group at position 5 and a morpholine-4-carbonyl moiety at position 3. The acetamide linker connects the pyrazole ring to a 1,3-benzodioxol-5-yl group, a structural motif associated with bioactivity in medicinal chemistry. Crystallographic tools like SHELX and WinGX (used for structure refinement and visualization) may facilitate its structural characterization .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5/c1-12-8-14(18(24)21-4-6-25-7-5-21)20-22(12)10-17(23)19-13-2-3-15-16(9-13)27-11-26-15/h2-3,8-9H,4-7,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSNDTNUJRERDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide typically involves multi-step organic reactions One common approach is to start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the pyrazole ring through cyclization reactions

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it into a dihydropyrazole derivative.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

(a) 2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide ()

  • Substituents: Dual chloro groups and a cyano moiety on the pyrazole.
  • The cyano group may contribute to metabolic stability .

(b) N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide ()

  • Substituents : Thiazole linker and phenyl-pyrazole group.
  • Properties : The thiazole ring introduces rigidity, possibly enhancing target binding affinity. The phenyl group may promote π-π interactions with aromatic residues in enzyme active sites .

(c) 2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide ()

  • Substituents : Oxadiazole and methylsulfanyl groups.
  • Properties : The oxadiazole ring enhances metabolic resistance, while the methylsulfanyl group may influence redox properties or sulfur-mediated interactions .

Data Table: Comparative Analysis of Structural and Inferred Properties

Compound Name Pyrazole Substituents (Position 3) Aromatic Group Key Inferred Properties
N-(2H-1,3-Benzodioxol-5-yl)-2-[5-Methyl-3-(Morpholine-4-Carbonyl)-1H-Pyrazol-1-yl]Acetamide Morpholine-4-carbonyl 1,3-Benzodioxol-5-yl High solubility, potential CNS activity
2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide Cyano 4-Chlorophenyl High lipophilicity, possible metabolic stability
N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide Methylamino-thiazole Phenyl Rigid structure, enhanced binding affinity
2-{5-Amino-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-3-(Methylsulfanyl)-1H-Pyrazol-1-yl}-N-(2-Chlorobenzyl)Acetamide Oxadiazole, methylsulfanyl 4-Methoxyphenyl Metabolic resistance, redox activity potential

Research Findings and Implications

  • Morpholine-4-carbonyl vs. Cyano/Chloro: The morpholine group in the target compound likely improves solubility compared to the chloro-cyano analog in , which may be more suited for hydrophobic environments .
  • Benzodioxol vs.
  • Software Tools : Programs like SHELXL and WinGX are critical for resolving structural details of such compounds, enabling precise analysis of bond lengths, angles, and crystallographic packing .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-[5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a benzodioxole moiety and a pyrazole ring, which are known to contribute to various biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24N4O5S, with a molecular weight of 440.47 g/mol. The compound contains several functional groups that may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC21H24N4O5S
Molecular Weight440.47 g/mol
LogP2.2781
Polar Surface Area88.759 Ų
Hydrogen Bond Acceptors11
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

1. Enzyme Inhibition:
The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to altered cellular functions. For example, it has been noted to interact with phospholipase A2 (PLA2), an enzyme that plays a significant role in lipid metabolism and inflammatory responses .

2. Receptor Modulation:
this compound may act as an agonist or antagonist at various receptors, influencing signaling pathways related to cell growth and apoptosis .

3. Signaling Pathway Influence:
The compound can modulate signaling pathways that regulate important cellular processes such as proliferation and apoptosis. This modulation is crucial for its potential therapeutic applications in treating various diseases.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Case Study 1: Inhibition of Phospholipase A2
A study demonstrated that cationic amphiphilic compounds, including derivatives similar to this compound, inhibit PLA2G15 activity. This inhibition was linked to the induction of phospholipidosis—a condition characterized by the accumulation of phospholipids in lysosomes . The IC50 values for inhibition were observed to be less than 1 mM for several compounds in this class.

Case Study 2: Anticancer Potential
Research has indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cell lines through the modulation of apoptotic signaling pathways . The specific effects on cell viability and apoptosis were evaluated using various cancer cell models.

Q & A

Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?

The compound is typically synthesized via multi-step reactions involving nucleophilic substitution, coupling, and cyclization. Key steps include:

  • Use of K₂CO₃ as a base in DMF for thiol-alkylation or sulfanyl group introduction (e.g., coupling pyrazole derivatives with benzodioxolyl acetamide precursors) .
  • Controlled temperatures (room temperature to 80°C) and inert atmospheres to minimize side reactions .
  • Monitoring reaction progress via HPLC to ensure intermediate purity and track byproduct formation . Yield optimization often requires iterative adjustments of solvent polarity (e.g., switching from DMF to acetonitrile) and stoichiometric ratios of reagents.

Q. Which characterization techniques are critical for confirming structural integrity and purity?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy : For verifying substituent positions and aromatic ring systems (e.g., distinguishing benzodioxole protons at δ 6.7–7.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and detect isotopic patterns .
  • High-Performance Liquid Chromatography (HPLC) : For assessing purity (>95% by area normalization) and isolating intermediates .

Advanced Research Questions

Q. How can contradictions in reported reaction outcomes be resolved during synthesis?

Discrepancies in yields or byproducts often arise from:

  • Solvent effects : Polar aprotic solvents like DMF may accelerate unwanted hydrolysis of morpholine-carbonyl groups compared to THF .
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) can introduce variability in coupling reactions. Systematic Design of Experiments (DoE) is recommended to identify optimal conditions .
  • Side-reaction analysis : Use LC-MS to detect intermediates (e.g., oxidized benzodioxole derivatives) and adjust reducing agents or antioxidants .

Q. What computational strategies predict biological activity and target interactions?

Advanced in silico approaches include:

  • Molecular docking : To assess binding affinity with enzymes (e.g., cyclooxygenase-2) or receptors, leveraging PyRx or AutoDock Vina .
  • PASS (Prediction of Activity Spectra for Substances) : Estimates antimicrobial or anticancer potential based on structural fingerprints .
  • ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) modeling : Predicts pharmacokinetic profiles using SwissADME or ADMETLab .

Q. How do structural modifications at the pyrazole or morpholine moieties alter pharmacological activity?

Comparative studies with analogs reveal:

  • Pyrazole substitution : Replacing 5-methyl with trifluoromethyl groups enhances metabolic stability but reduces solubility .
  • Morpholine-carbonyl vs. thiomorpholine : Thiomorpholine derivatives show improved blood-brain barrier penetration in neuroinflammatory models .
  • Benzodioxole replacement : Substituting with indole rings increases selectivity for serotonin receptors but lowers thermal stability .

Q. What methodologies validate stability under environmental stress conditions?

Stability studies should include:

  • Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
  • Thermogravimetric Analysis (TGA) : Assess decomposition thresholds (>200°C for most analogs) .
  • Long-term storage : Monitor purity changes at 25°C/60% RH and 40°C/75% RH over 6–12 months .

Methodological Tables

Q. Table 1: Comparative Yields Under Different Solvent Systems

SolventTemperature (°C)Yield (%)Purity (%)
DMF806292
Acetonitrile607897
THF505589
Data derived from iterative optimization trials

Q. Table 2: Predicted Biological Activities (PASS)

ActivityProbability (Pa)
Antimicrobial0.812
Anticancer0.754
Anti-inflammatory0.689
Predictions based on morpholine-pyrazole scaffolds

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